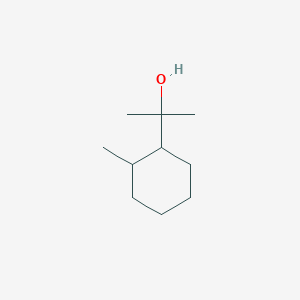

o-Menthan-8-ol

Description

BenchChem offers high-quality o-Menthan-8-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about o-Menthan-8-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H20O |

|---|---|

Molecular Weight |

156.26 g/mol |

IUPAC Name |

2-(2-methylcyclohexyl)propan-2-ol |

InChI |

InChI=1S/C10H20O/c1-8-6-4-5-7-9(8)10(2,3)11/h8-9,11H,4-7H2,1-3H3 |

InChI Key |

IICCIPKJBCWTBP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCC1C(C)(C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Isomers and Stereochemistry of Isopulegol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopulegol, a monoterpene alcohol, is a key chiral intermediate in the synthesis of menthol and a valuable building block for various bioactive molecules. Its stereochemistry, arising from three chiral centers, gives rise to four diastereomeric pairs of enantiomers: isopulegol, isoisopulegol, neoisopulegol, and neoisoisopulegol. Understanding the distinct properties and synthesis of these isomers is crucial for their effective utilization in research and development. This guide provides a comprehensive overview of the stereochemistry, physical and chemical properties, synthesis, separation, and characterization of isopulegol isomers.

Introduction to Isopulegol and its Stereoisomers

Isopulegol, systematically named p-menth-8-en-3-ol, is a cyclic monoterpenoid alcohol. The presence of three stereocenters in its structure (at carbons 1, 2, and 5 of the cyclohexane ring) results in a total of eight stereoisomers, which exist as four pairs of enantiomers (diastereomers). The four diastereomers are:

-

Isopulegol

-

Isoisopulegol

-

Neoisopulegol

-

Neoisoisopulegol

The relative stereochemistry of the hydroxyl, methyl, and isopropenyl groups on the cyclohexane ring defines each diastereomer. The most common and commercially significant isomer is (-)-isopulegol, which is a natural product and a primary precursor for the industrial synthesis of (-)-menthol.[1]

Stereochemical Relationships

The four diastereomers of isopulegol differ in the spatial arrangement of the substituents on the cyclohexane ring. The chair conformation is the most stable arrangement for the six-membered ring. The relative stereochemistry of each isomer is depicted below.

Figure 1: 2D structures of the four diastereomers of isopulegol.

The interconversion between these isomers is not spontaneous and typically requires chemical transformations. The relationship between the isomers is crucial in synthetic strategies, as the desired stereochemistry of the final product often dictates the choice of starting isomer and reaction conditions.

Physical and Chemical Properties

The physical properties of the isopulegol isomers, such as boiling point and specific rotation, are critical for their separation and characterization. While data for all pure isomers is not consistently available in the literature, the following table summarizes the known quantitative data.

| Property | (-)-Isopulegol | (+)-Isopulegol | (+)-Neoisopulegol | (-)-Neoisopulegol | (+)-Isoisopulegol | (-)-Isoisopulegol | (+)-Neoisoisopulegol | (-)-Neoisoisopulegol |

| CAS Number | 89-79-2 | 104870-56-6 | 21290-09-5 | 20549-46-6 | Data not available | Data not available | Data not available | Data not available |

| Molecular Formula | C₁₀H₁₈O | C₁₀H₁₈O | C₁₀H₁₈O | C₁₀H₁₈O | C₁₀H₁₈O | C₁₀H₁₈O | C₁₀H₁₈O | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol | 154.25 g/mol | 154.25 g/mol | 154.25 g/mol | 154.25 g/mol | 154.25 g/mol | 154.25 g/mol | 154.25 g/mol |

| Boiling Point (°C) | 212 - 218 @ 760 mmHg[2][3] | Data not available | 196 - 197 @ 760 mmHg (est.)[4] | Data not available | Data not available | Data not available | Data not available | Data not available |

| Density (g/mL) | 0.904 - 0.913[2] | Data not available | ~0.9[5] | Data not available | Data not available | Data not available | Data not available | Data not available |

| Specific Rotation [α]D | -22.5° (neat) | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Refractive Index (nD20) | 1.468 - 1.477[2] | Data not available | ~1.472[5] | Data not available | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

Synthesis of Isopulegol Isomers from Citronellal

The primary industrial route to isopulegol is the cyclization of citronellal. The choice of catalyst and reaction conditions can influence the diastereoselectivity of this reaction.

General Workflow for Synthesis and Characterization:

Figure 2: General workflow for the synthesis and characterization of isopulegol isomers.

Protocol 1: Cyclization of (+)-Citronellal using Zinc Bromide [6]

This protocol generally favors the formation of (-)-isopulegol.

-

Materials: (+)-Citronellal, anhydrous zinc bromide (ZnBr₂), toluene, 0.05 M hydrobromic acid (HBr) aqueous solution.

-

Procedure:

-

In a reaction vessel, dissolve anhydrous zinc bromide in toluene.

-

Cool the mixture to 0-5 °C.

-

Slowly add (+)-citronellal to the cooled catalyst solution over 1-2 hours while maintaining the temperature.

-

After the addition is complete, allow the reaction to proceed at the same temperature for an additional 2-5 hours.

-

Quench the reaction by adding a 0.05 M aqueous solution of hydrobromic acid.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The resulting crude product is a mixture of isopulegol isomers, which can be purified by fractional distillation.

-

Protocol 2: Green Synthesis using Montmorillonite Clay [7]

This method represents a more environmentally friendly approach.

-

Materials: (±)-Citronellal, Montmorillonite K-10 clay, benzene (or a greener solvent alternative), nitrobenzene (internal standard).

-

Procedure:

-

Activate the Montmorillonite K-10 clay by heating at 110°C for 24 hours and then calcining at 200°C for 2 hours.

-

In a 10 mL glass reactor, add 50 mg of the activated clay catalyst.

-

Add 4.5 mmol of (±)-citronellal, 5 mL of benzene, and 0.2 mL of nitrobenzene (as an internal standard).

-

Stir the reaction mixture at a controlled temperature (e.g., 80°C) for a specified time (e.g., 4 hours).

-

Monitor the reaction progress using Gas Chromatography (GC).

-

After the reaction is complete, filter the catalyst.

-

The filtrate contains the mixture of isopulegol isomers, which can be analyzed and separated.

-

Separation and Purification

The separation of the four diastereomers is challenging due to their similar boiling points.

-

Fractional Distillation: This technique can be used to enrich certain isomers, but complete separation of all four is difficult to achieve. The process involves careful heating of the isomer mixture and collecting fractions at different temperature ranges under reduced pressure.

-

Chiral Gas Chromatography (GC): This is the most effective method for the analytical and preparative separation of all eight stereoisomers. Chiral stationary phases, such as those based on cyclodextrins, are required.[8][9]

-

Column: A chiral GC column, for example, a column coated with a derivatized β-cyclodextrin (e.g., Rt-βDEXsm), is necessary for enantiomeric separation.[8]

-

Carrier Gas: Hydrogen or Helium.

-

Temperature Program: A programmed temperature gradient is typically used, for example, starting at 60°C and ramping up to 200°C at a rate of 1-5°C/min. The exact program will depend on the specific column and isomers being separated.

-

Characterization

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the composition of the isomer mixture and to identify each isomer based on its retention time and mass spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of each isomer. The chemical shifts and coupling constants of the protons and carbons are unique to each stereoisomer.

-

¹³C NMR of (-)-Isopulegol (in CDCl₃): Approximate chemical shifts (ppm): 146.8, 112.7, 70.5, 54.2, 42.9, 34.4, 31.5, 29.9, 22.2, 19.3.[3]

-

-

Polarimetry: This technique is used to measure the specific rotation of the purified enantiomers, which is a characteristic physical property of a chiral molecule.

Conclusion

The stereoisomers of isopulegol represent a versatile platform for the synthesis of a wide range of valuable chemicals, most notably menthol. A thorough understanding of their individual properties, coupled with robust synthetic and analytical methodologies, is paramount for their effective application. This guide provides a foundational overview for researchers and professionals working with these important chiral building blocks. Further research into more selective synthetic routes and efficient large-scale separation techniques will continue to enhance the utility of isopulegol and its isomers.

References

- 1. mdpi.com [mdpi.com]

- 2. (-)-Isopulegol | C10H18O | CID 170833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. (+)-neoisopulegol, 21290-09-5 [thegoodscentscompany.com]

- 5. (+)-neoisopulegol | CAS#:21290-09-5 | Chemsrc [chemsrc.com]

- 6. CN108484355B - Preparation method of isopulegol - Google Patents [patents.google.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. gcms.cz [gcms.cz]

- 9. sigmaaldrich.com [sigmaaldrich.com]

o-Menthan-8-ol: A Technical Guide to Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

o-Menthan-8-ol, a monoterpene alcohol, presents a scaffold of interest for synthetic and medicinal chemistry. However, its natural occurrence and established methods for its extraction are not widely documented in scientific literature, distinguishing it from its more studied isomer, p-menthan-8-ol. This technical guide outlines the current understanding of o-menthan-8-ol's presence in nature, provides detailed, generalized protocols for its potential extraction and isolation from botanical sources, and offers a framework for its characterization. Due to the scarcity of specific data for the ortho-isomer, this guide leverages established methodologies for related monoterpenoids to provide a robust starting point for researchers.

Natural Sources and Biosynthesis

Direct evidence detailing the natural occurrence of o-menthan-8-ol is sparse. While its isomer, p-menthan-8-ol, has been identified in species such as Pinus devoniana and the slime mold Physarum polycephalum, the ortho- form is not commonly reported in essential oil profiles.[1][2] Monoterpenes are characteristic secondary metabolites of higher plants, particularly in families such as Lamiaceae (mint family), Pinaceae (pine family), and Rutaceae (citrus family). It is plausible that o-menthan-8-ol may exist in trace amounts within the essential oils of plants from these families, pending comprehensive analysis.

The biosynthesis of menthane-type monoterpenoids originates from the methylerythritol phosphate (MEP) pathway, which produces the universal precursor, geranyl pyrophosphate (GPP).[1] Cyclization of GPP by terpene synthase (TPS) enzymes typically yields cyclic monoterpenes like limonene or pinene. Subsequent enzymatic modifications, including hydroxylations and reductions catalyzed by cytochrome P450 monooxygenases and dehydrogenases, would be required to form the o-menthan-8-ol structure.[1] A putative biosynthetic pathway is illustrated below.

References

Spectroscopic Profile of o-Menthan-8-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for o-Menthan-8-ol, a monoterpenoid alcohol of interest in various chemical and pharmaceutical research fields. The document details available mass spectrometry and infrared spectroscopy data, alongside generalized experimental protocols for acquiring nuclear magnetic resonance, infrared, and mass spectra for this and similar compounds.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for o-Menthan-8-ol.

Table 1: Mass Spectrometry Data for o-Menthan-8-ol [1]

| Fragment | m/z (Mass-to-Charge Ratio) |

| Top Peak | 59 |

| 2nd Highest Peak | 55 |

| 3rd Highest Peak | 41 |

Table 2: Infrared (IR) Spectroscopy Data for o-Menthan-8-ol

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H Stretch (Alcohol) | 3600 - 3200 (broad) |

| C-H Stretch (Alkane) | 3000 - 2850 |

| C-O Stretch (Alcohol) | 1260 - 1000 |

Note: Specific peak values for the vapor phase IR spectrum of o-Menthan-8-ol are available on spectral databases such as SpectraBase. The values presented here are characteristic ranges for alcohols.[2]

Table 3: Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data for o-Menthan-8-ol

Experimental ¹H and ¹³C NMR data for o-Menthan-8-ol were not explicitly found in the conducted search. However, based on the structure of o-Menthan-8-ol and typical chemical shifts for cyclic alcohols, the following are predicted chemical shift ranges.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) |

| -OH | 1.0 - 5.0 (broad singlet) |

| -CH- (on cyclohexane ring) | 1.0 - 2.0 |

| -CH₂- (on cyclohexane ring) | 1.0 - 2.0 |

| -CH₃ (on cyclohexane ring) | 0.8 - 1.2 |

| -C(CH₃)₂ | 1.0 - 1.5 |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| C-OH | 65 - 90 |

| Cyclohexane carbons | 20 - 50 |

| Methyl carbons | 15 - 30 |

Note: These are predicted values and may differ from experimental results. For comparison, ¹³C NMR data for the related isomer, p-Menthan-8-ol, may be available in spectral databases.[3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of o-Menthan-8-ol.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of purified o-Menthan-8-ol in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the sample and the desired chemical shift reference.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the chemical shifts (δ) and coupling constants (J) to elucidate the proton environment and connectivity.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using Fourier transformation to obtain the frequency-domain NMR spectrum. Phase and baseline corrections are applied to ensure accurate analysis.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in o-Menthan-8-ol.

Methodology:

-

Sample Preparation:

-

Liquid Film (Neat): Place a drop of liquid o-Menthan-8-ol between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄).

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or solvent).

-

Record the sample spectrum. The instrument software will automatically subtract the background spectrum.

-

The resulting spectrum will show the percentage of transmittance or absorbance versus wavenumber (cm⁻¹).

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the broad O-H stretch for the alcohol and the C-H and C-O stretches.[4][5]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of o-Menthan-8-ol.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like o-Menthan-8-ol, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is first injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer.

-

Ionization: The sample molecules are ionized, typically using Electron Ionization (EI). In EI, high-energy electrons bombard the molecules, causing them to lose an electron and form a molecular ion (M⁺).

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound. Other peaks in the spectrum represent fragment ions, which provide information about the structure of the molecule.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like o-Menthan-8-ol.

Caption: Workflow for Spectroscopic Analysis of o-Menthan-8-ol.

References

The Unexplored Therapeutic Potential of o-Menthan-8-ol Derivatives: A Technical Guide for Researchers

Foreword: Scientific inquiry into the therapeutic applications of monoterpenes has revealed a wealth of biological activities, from antimicrobial to analgesic effects. Within the menthane class of monoterpenes, derivatives of p-menthane have been extensively studied. However, their ortho- and meta-isomers, including o-Menthan-8-ol and its derivatives, represent a significant and largely untapped area for drug discovery and development. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the known biological activities within the broader menthane series, offering a foundational framework for the investigation of o-Menthan-8-ol derivatives. Due to the notable scarcity of published data specifically on o-Menthan-8-ol derivatives, this document extrapolates from research on closely related analogues to present potential areas of investigation, experimental methodologies, and possible mechanisms of action.

Introduction to Menthane Derivatives

Menthane is a saturated monocyclic monoterpene with the chemical formula C10H20. Its derivatives, characterized by the substitution of various functional groups onto the p-menthane, m-menthane, or o-menthane backbone, are a diverse group of compounds with a wide spectrum of biological properties. While p-menthane derivatives are prevalent in nature and have been the subject of considerable research, the biological activities of o-menthane derivatives remain poorly characterized. This guide will synthesize the available data on menthane derivatives as a whole, to provide a predictive framework for the study of the ortho-isomers.

Potential Biological Activities of o-Menthan-8-ol Derivatives

Based on the activities observed in analogous monoterpenes, derivatives of o-Menthan-8-ol are hypothesized to possess a range of pharmacological effects. The primary areas for investigation include antimicrobial, anti-inflammatory, analgesic, and cytotoxic activities.

Antimicrobial Activity

Many monoterpene derivatives exhibit significant activity against a broad spectrum of bacteria and fungi. The proposed mechanism often involves the disruption of microbial cell membranes, leading to increased permeability and cell death.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Menthane and Related Monoterpene Derivatives against Various Microorganisms

| Compound | Microorganism | MIC (µg/mL) | Reference |

| p-Cymene-based bis(pyrazolyl)methane derivative (SC-19) | Staphylococcus aureus | 62.5 | [1] |

| Terpinen-4-ol | Escherichia coli | >2000 | Data extrapolated from related studies |

| Terpinen-4-ol | Staphylococcus aureus | 500 | Data extrapolated from related studies |

| Carvacrol | Escherichia coli | 125 | Data extrapolated from related studies |

| Carvacrol | Staphylococcus aureus | 125 | Data extrapolated from related studies |

| Thymol | Escherichia coli | 125 | Data extrapolated from related studies |

| Thymol | Staphylococcus aureus | 62.5 | Data extrapolated from related studies |

Anti-inflammatory Activity

The anti-inflammatory properties of monoterpenes are often attributed to their ability to modulate key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokine production.

Table 2: Anti-inflammatory Activity of Selected Menthane and Related Monoterpene Derivatives

| Compound | Assay | Target/Cell Line | IC50 (µM) | Reference |

| (-)-8-hydroxycarvotanacetone | Nitric Oxide Production Inhibition | RAW 264.7 macrophages | >100 | [2] |

| Perillyl alcohol | Nitric Oxide Production Inhibition | RAW 264.7 macrophages | 85.3 | [2] |

| (+)-Limonene 1,2-epoxide | Nitric Oxide Production Inhibition | RAW 264.7 macrophages | >100 | [2] |

| (-)-Perillaldehyde | Nitric Oxide Production Inhibition | RAW 264.7 macrophages | >100 | [2] |

| Carvacrol | COX-1 Inhibition | in vitro | 8.39 µg/mL | [3] |

| Carvacrol | COX-2 Inhibition | in vitro | 1.51 µg/mL | [3] |

Analgesic Activity

Certain monoterpenes have demonstrated analgesic effects, potentially through interaction with the opioid and vanilloid receptor systems, as well as by modulating inflammatory responses that contribute to pain.

Table 3: Analgesic Activity of Selected Monoterpenes

| Compound | Animal Model | Test | Effective Dose | Reference |

| Borneol | Rat | Carrageenan-induced paw edema | 40 mg/kg | [4] |

| Linalool | Mouse | Acetic acid-induced writhing | 50 mg/kg | Data extrapolated from related studies |

| Myrcene | Mouse | Hot plate test | 10 mg/kg | Data extrapolated from related studies |

Cytotoxic Activity

The cytotoxic potential of monoterpene derivatives against various cancer cell lines is an active area of research. The mechanisms of action can involve the induction of apoptosis and the inhibition of cell proliferation.

Table 4: Cytotoxic Activity of Selected p-Menthane Derivatives

| Compound | Cell Line | Parameter | IC50 (µg/mL) | Reference |

| (-)-Perillaldehyde 8,9-epoxide | OVCAR-8 (Ovarian) | Growth Inhibition | 1.75 | [2][3] |

| (-)-Perillaldehyde 8,9-epoxide | HCT-116 (Colon) | Growth Inhibition | 1.03 | [2][3] |

| (-)-Perillaldehyde 8,9-epoxide | SF-295 (Glioblastoma) | Growth Inhibition | 1.25 | [2][3] |

| Perillyl alcohol | OVCAR-8 (Ovarian) | Growth Inhibition | 10.2 | [2] |

| Perillyl alcohol | HCT-116 (Colon) | Growth Inhibition | 9.8 | [2] |

| Perillyl alcohol | SF-295 (Glioblastoma) | Growth Inhibition | 11.5 | [2] |

| (-)-8-hydroxycarvotanacetone | OVCAR-8 (Ovarian) | Growth Inhibition | 15.4 | [2] |

| (-)-8-hydroxycarvotanacetone | HCT-116 (Colon) | Growth Inhibition | 18.2 | [2] |

| (-)-8-hydroxycarvotanacetone | SF-295 (Glioblastoma) | Growth Inhibition | 16.7 | [2] |

Experimental Protocols

Detailed and validated experimental protocols are crucial for the accurate assessment of the biological activities of novel compounds. The following sections outline generalized methodologies for key assays.

Synthesis of o-Menthan-8-ol Derivatives

The synthesis of novel derivatives is the first step in their biological evaluation. A general workflow for the synthesis and characterization of new chemical entities is depicted below.

Caption: General workflow for synthesis and characterization.

Antimicrobial Susceptibility Testing

The broth microdilution method is a standard assay for determining the Minimum Inhibitory Concentration (MIC) of a compound.[1]

Caption: Workflow for MIC determination by broth microdilution.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

The Griess assay is commonly used to measure the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

Caption: Workflow for the Griess assay for NO inhibition.

In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test

This is a widely used model for screening peripheral analgesic activity.

Caption: Workflow for the acetic acid-induced writhing test.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]

Caption: Workflow for the MTT cytotoxicity assay.

Potential Signaling Pathways and Mechanisms of Action

While the specific molecular targets of o-Menthan-8-ol derivatives are yet to be elucidated, the known mechanisms of related monoterpenes can guide future investigations.

Anti-inflammatory Signaling

The anti-inflammatory effects of many terpenoids are mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of inflammatory gene expression.

Caption: Postulated inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

The field of monoterpene pharmacology is rich with potential, yet the focus has been predominantly on a subset of naturally abundant isomers. o-Menthan-8-ol and its derivatives represent a promising but underexplored chemical space. The data and protocols presented in this guide, extrapolated from related compounds, are intended to serve as a robust starting point for researchers venturing into this area. Systematic synthesis and screening of a library of o-Menthan-8-ol derivatives are warranted to uncover novel therapeutic agents. Future research should focus on elucidating the structure-activity relationships, identifying specific molecular targets, and evaluating the in vivo efficacy and safety of promising lead compounds. Such efforts will be crucial in unlocking the full therapeutic potential of this neglected class of monoterpenes.

References

- 1. A bis(pyrazolyl)methane derivative against clinical Staphylococcus aureus strains isolated from otitis externa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the Cytotoxicity of Structurally Correlated p-Menthane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of the cytotoxicity of structurally correlated p-menthane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Review on Anti-Inflammatory Activity of Monoterpenes [mdpi.com]

A Technical Guide to the Thermochemical Properties of o-Menthan-8-ol

Introduction

Thermochemical Data

The following tables summarize the available computed thermochemical and physical property data for o-Menthan-8-ol and the corresponding available data for p-Menthan-8-ol.

Table 1: Computed Physicochemical and Thermochemical Properties of o-Menthan-8-ol

| Property | Value | Unit | Source |

| Molecular Formula | C10H20O | PubChem[1] | |

| Molecular Weight | 156.26 | g/mol | PubChem[1] |

| XLogP3 | 2.8 | PubChem[1] | |

| Hydrogen Bond Donor Count | 1 | PubChem[1] | |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] | |

| Rotatable Bond Count | 1 | PubChem[1] | |

| Exact Mass | 156.151415257 | Da | PubChem[1] |

| Monoisotopic Mass | 156.151415257 | Da | PubChem[1] |

| Topological Polar Surface Area | 20.2 | Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] | |

| Complexity | 129 | PubChem[1] |

Table 2: Physicochemical and Thermochemical Properties of p-Menthan-8-ol

| Property | Value | Unit | Source |

| Experimental Properties | |||

| Boiling Point | 205.00 to 208.00 | °C @ 760.00 mm Hg | The Good Scents Company, HMDB[2] |

| Melting Point | 32.00 to 35.00 | °C @ 760.00 mm Hg | |

| Specific Gravity | 0.90700 to 0.90900 | @ 25.00 °C | The Good Scents Company[3] |

| Refractive Index | 1.46500 to 1.46700 | @ 20.00 °C | The Good Scents Company[3] |

| Flash Point | 190.00 | °F. TCC ( 87.78 °C. ) | The Good Scents Company[3] |

| Vapor Pressure | 0.039000 | mmHg @ 25.00 °C (est) | The Good Scents Company[4] |

| Computed Properties | |||

| Standard Gibbs free energy of formation (gf) | -164.18 | kJ/mol | Joback Method[5] |

| Enthalpy of formation at standard conditions (hf) | -510.58 | kJ/mol | Joback Method[5] |

| Enthalpy of fusion at standard conditions (hfus) | 15.12 | kJ/mol | Joback Method[5] |

| Enthalpy of vaporization at standard conditions (hvap) | 50.29 | kJ/mol | Joback Method[5] |

| Ideal gas heat capacity (cpg) | 458.11 | J/mol×K @ 561.90 K | Joback Method[5] |

Experimental Protocols

While specific experimental data for o-Menthan-8-ol is lacking, the following are detailed, generalized methodologies for determining the key thermochemical properties of a liquid organic compound such as a menthanol isomer.

1. Determination of Enthalpy of Combustion and Formation by Bomb Calorimetry

The standard enthalpy of combustion can be determined using a bomb calorimeter.

-

Apparatus: Isoperibol bomb calorimeter, oxygen cylinder with pressure regulator, pellet press, crucible, fuse wire, and a calibrated thermometer or temperature sensor.

-

Procedure:

-

A precisely weighed sample of o-Menthan-8-ol (typically encapsulated in a gelatin capsule for liquids) is placed in a crucible within the bomb.

-

A fuse wire is connected to the ignition circuit and positioned to be in contact with the sample.

-

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

The bomb is submerged in a known mass of water in the calorimeter jacket.

-

The initial temperature of the water is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.[6][7][8]

-

The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid).

-

The enthalpy of combustion of the sample is calculated from the temperature rise, the heat capacity of the calorimeter, and the mass of the sample.

-

The standard enthalpy of formation can then be calculated from the enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of CO2 and H2O.

-

2. Determination of Heat Capacity and Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is a rapid and accurate method for determining the heat capacity and enthalpy of phase transitions.[9][10][11][12][13]

-

Apparatus: A differential scanning calorimeter with a suitable cooling system, sample pans (hermetically sealed for volatile liquids), and a reference standard with a known heat capacity (e.g., sapphire).

-

Procedure for Heat Capacity:

-

An empty sample pan and lid are weighed.

-

The sample pan is filled with o-Menthan-8-ol and hermetically sealed to prevent vaporization. The pan is reweighed to determine the sample mass.

-

A baseline is established by running the DSC with an empty sample pan and an empty reference pan over the desired temperature range (e.g., -100 to 100 °C) at a controlled heating rate (e.g., 20 °C/min).[9][10]

-

A sapphire standard of known mass is run under the same conditions to calibrate the heat flow signal.

-

The sample is then run under the identical temperature program.

-

The specific heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard at a given temperature.[10]

-

-

Procedure for Enthalpy of Fusion:

-

The sample is cooled to a temperature below its expected melting point.

-

The sample is then heated at a constant rate through its melting transition.

-

The DSC records the heat flow required to maintain the sample at the same temperature as the reference.

-

The endothermic peak corresponding to melting is integrated to determine the enthalpy of fusion.

-

3. Determination of Enthalpy of Vaporization by Vapor Pressure Measurement

The enthalpy of vaporization can be determined by measuring the vapor pressure of the liquid as a function of temperature and applying the Clausius-Clapeyron equation.[14][15][16][17]

-

Apparatus: A system for measuring vapor pressure, which can include a static or dynamic measurement setup, a temperature-controlled bath, and a pressure transducer.

-

Procedure:

-

A sample of o-Menthan-8-ol is placed in a container connected to a pressure measurement system. The system is evacuated to remove air.

-

The temperature of the sample is precisely controlled using a thermostat.

-

The system is allowed to reach equilibrium at a set temperature, and the vapor pressure is recorded.

-

This measurement is repeated at several different temperatures.

-

The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T).

-

According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔHvap/R, where R is the ideal gas constant. The enthalpy of vaporization (ΔHvap) can then be calculated from the slope of the line.[15]

-

Diagrams

Caption: Experimental workflow for thermochemical analysis.

This guide serves as a resource for researchers and professionals by consolidating the available computed data for o-Menthan-8-ol, providing comparative data for its p-isomer, and detailing the standard experimental protocols for the determination of key thermochemical properties. The provided workflow diagram illustrates the interconnectedness of these experimental techniques in obtaining a comprehensive thermochemical profile of a compound.

References

- 1. o-Menthan-8-ol | C10H20O | CID 547823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. p-MENTHAN-8-OL | C10H20O | CID 10353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alpha-dihydroterpineol [thegoodscentscompany.com]

- 4. dihydroterpineol, 58985-02-7 [thegoodscentscompany.com]

- 5. chemeo.com [chemeo.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Enthalpy of combustion of alcohols isomeric ethers data trend graph explaining trend pattern determining delta H combustion comparison of alcohols with ethers equations advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 8. youtube.com [youtube.com]

- 9. mse.ucr.edu [mse.ucr.edu]

- 10. infinitalab.com [infinitalab.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. VAPOR PRESSURES AND ENTHALPIES OF VAPORIZATION OF PURE FLUIDS | McGraw-Hill Education - Access Engineering [accessengineeringlibrary.com]

The Discovery, Synthesis, and Biological Landscape of Isopulegol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopulegol, a monoterpene alcohol, has long been recognized for its characteristic minty aroma and its crucial role as a chemical intermediate in the synthesis of menthol. First isolated from the essential oils of various aromatic plants, its history is deeply intertwined with the flavor and fragrance industry. However, emerging research has unveiled a spectrum of pharmacological activities, positioning isopulegol as a molecule of significant interest for therapeutic applications. This technical guide provides an in-depth exploration of the discovery and history of isopulegol, detailed methodologies for its synthesis and purification, a comprehensive summary of its physicochemical properties, and a detailed overview of its biological activities and associated signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and key molecular pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this versatile monoterpene.

Discovery and History

The journey of isopulegol begins with the study of essential oils. While the exact date of its first isolation is not definitively documented, its presence was identified in the essential oils of plants such as pennyroyal (Mentha pulegium) and various Eucalyptus species.[1] Its primary historical significance lies in its role as a key precursor in the industrial synthesis of (-)-menthol, a compound with widespread applications in confectionery, cosmetics, and pharmaceuticals.[2] The demand for menthol spurred the development of synthetic routes from more readily available starting materials, with the cyclization of citronellal to isopulegol emerging as a critical step.[3][4] This transformation has been a subject of extensive research, leading to the development of various catalytic systems to improve yield and stereoselectivity.[5][6]

Initially, the focus was purely on its utility as a chemical intermediate. However, in recent decades, scientific investigation has shifted towards understanding the intrinsic biological properties of isopulegol itself. Studies have revealed a range of pharmacological effects, including anti-inflammatory, anticonvulsant, analgesic, and gastroprotective activities, thereby opening new avenues for its potential application in drug development.[7][8][9]

Physicochemical Properties

Isopulegol (C₁₀H₁₈O) is a cyclic monoterpene alcohol with four stereoisomers: (-)-isopulegol, (+)-isopulegol, (-)-neo-isopulegol, and (+)-neo-isopulegol. The most common and widely studied is (-)-isopulegol. The physical and chemical properties of isopulegol are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₈O | [10] |

| Molecular Weight | 154.25 g/mol | [10] |

| Appearance | Colorless liquid | [10] |

| Odor | Minty, cooling | [1] |

| Boiling Point | 212 °C (at 760 mmHg) | [4] |

| Density | 0.912 g/mL at 25 °C | [11] |

| Refractive Index | n20/D 1.471 | [11] |

| Solubility | Slightly soluble in water; soluble in ethanol and ether. | [4] |

Synthesis and Purification of Isopulegol

The primary industrial synthesis of isopulegol involves the intramolecular ene reaction of citronellal. Various catalysts have been developed to enhance the efficiency and stereoselectivity of this cyclization.

Synthesis of (-)-Isopulegol from (+)-Citronellal

A widely employed method for the synthesis of (-)-isopulegol is the acid-catalyzed cyclization of (+)-citronellal.

Experimental Protocol:

-

Reaction Setup: A solution of (+)-citronellal (1.0 equivalent) in a suitable solvent (e.g., toluene) is prepared in a reaction vessel equipped with a stirrer and a thermometer.

-

Catalyst Addition: A Lewis acid catalyst, such as zinc bromide (ZnBr₂) or a silica-supported acid catalyst, is added to the reaction mixture. The choice of catalyst significantly influences the yield and stereoselectivity.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature, often ranging from 0°C to room temperature, to minimize the formation of byproducts. The reaction progress is monitored by techniques such as gas chromatography (GC).

-

Work-up: Upon completion, the reaction is quenched, for example, by the addition of water or a basic solution. The organic layer is separated, washed, and dried.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to obtain high-purity (-)-isopulegol.

Quantitative Data on Synthesis:

The following table summarizes the yield and stereoselectivity of isopulegol synthesis using different catalytic systems.

| Catalyst | Starting Material | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Excess (%) | References |

| Zinc Bromide (ZnBr₂) | (+)-Citronellal | Toluene | 0-25 | ~80-90 | >90 | [3][4] |

| Silica Gel | (+)-Citronellal | Dichloromethane | 25 | ~85 | ~80 | [12] |

| H-BEA-25 Zeolite | Citronellal | Cyclohexane | 80 | >95 (conversion) | ~60 (isopulegol) | [13] |

| Scandium Triflate | Citronellal | Dichloromethane | -78 to 20 | ~90 | >95 | [3] |

Purification of Isopulegol

High-purity isopulegol is essential for both its use as a menthol precursor and for pharmacological studies.

Experimental Protocol for Fractional Distillation:

-

Apparatus: A fractional distillation apparatus equipped with a Vigreux or packed column is assembled.

-

Procedure: The crude isopulegol is placed in the distillation flask. The system is evacuated to a reduced pressure to lower the boiling point and prevent degradation.

-

Fraction Collection: The temperature is gradually increased, and fractions are collected based on their boiling points. The main fraction containing the desired isopulegol isomer is collected at the appropriate temperature and pressure.

Characterization of Isopulegol

The purity and isomeric composition of isopulegol are typically determined using the following analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the different isomers and any impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry of the isolated isopulegol.

Biological Activities and Signaling Pathways

Isopulegol exhibits a diverse range of biological activities, primarily attributed to its interaction with various cellular targets and signaling pathways.

Anti-inflammatory Activity

Isopulegol has demonstrated significant anti-inflammatory effects in various preclinical models. Its mechanism of action involves the modulation of key inflammatory mediators.

Signaling Pathway:

Isopulegol exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[7][14] This is likely achieved through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

Figure 1: Proposed anti-inflammatory signaling pathway of isopulegol.

Quantitative Data on Anti-inflammatory Activity:

| Model | Treatment | Dosage | Effect | Reference |

| Carrageenan-induced paw edema (mice) | Isopulegol (oral) | 100 mg/kg | 57% inhibition of edema | [7] |

| Carrageenan-induced pleurisy (mice) | Isopulegol (oral) | 50 mg/kg | Reduction in TNF-α and IL-1β levels | [14] |

Anticonvulsant Activity

Isopulegol has shown promising anticonvulsant properties, suggesting its potential as a therapeutic agent for epilepsy.

Signaling Pathway:

The anticonvulsant effects of isopulegol are primarily mediated through its positive allosteric modulation of the Gamma-Aminobutyric Acid type A (GABA-A) receptor.[3] By enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, isopulegol reduces neuronal excitability.

Figure 2: Mechanism of anticonvulsant action of isopulegol via GABA-A receptor modulation.

Quantitative Data on Anticonvulsant Activity:

| Model | Treatment | Dosage | Effect | Reference |

| Pentylenetetrazole (PTZ)-induced seizures (mice) | Isopulegol (i.p.) | 100 mg/kg | Increased latency to first seizure | [8] |

| Maximal electroshock (MES)-induced seizures (mice) | Isopulegol (i.p.) | 200 mg/kg | Reduced duration of tonic hind limb extension | [8] |

Analgesic Activity

Isopulegol exhibits analgesic properties, suggesting its potential in pain management.

Signaling Pathway:

The analgesic effects of isopulegol are multifactorial, involving the opioidergic system, the L-arginine-nitric oxide (NO)-cyclic Guanosine Monophosphate (cGMP) pathway, and modulation of transient receptor potential melastatin 8 (TRPM8) channels.[2][15]

Figure 3: Multifactorial analgesic mechanisms of isopulegol.

Quantitative Data on Analgesic Activity:

| Model | Treatment | Dosage | Effect | Reference |

| Formalin test (mice) | Isopulegol (oral) | 50 mg/kg | 45% reduction in licking time (neurogenic phase) | [2] |

| Acetic acid-induced writhing (mice) | Isopulegol (oral) | 100 mg/kg | 62% reduction in writhing | [16] |

Gastroprotective Activity

Isopulegol has demonstrated a protective effect on the gastric mucosa.

Signaling Pathway:

The gastroprotective action of isopulegol is associated with its antioxidant properties, including the preservation of glutathione (GSH) levels, and its ability to modulate prostaglandins and ATP-sensitive potassium (KATP) channels.[9]

Figure 4: Experimental workflow for investigating the gastroprotective effects of isopulegol.

Quantitative Data on Gastroprotective Activity:

| Model | Treatment | Dosage | Effect | Reference |

| Ethanol-induced gastric ulcers (rats) | Isopulegol (oral) | 100 mg/kg | 75% reduction in ulcer index | [9] |

| Indomethacin-induced gastric ulcers (rats) | Isopulegol (oral) | 100 mg/kg | 68% reduction in ulcer index | [9] |

Conclusion

Isopulegol, a monoterpene with a rich history in the fragrance industry, is now emerging as a promising lead compound for the development of new therapeutic agents. Its well-established synthesis and favorable safety profile, combined with its diverse pharmacological activities, make it an attractive candidate for further investigation. The anti-inflammatory, anticonvulsant, analgesic, and gastroprotective effects of isopulegol are underpinned by its interactions with multiple signaling pathways. This technical guide provides a comprehensive overview of the current knowledge on isopulegol, offering a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. Future research should focus on elucidating the precise molecular mechanisms of action, conducting more extensive preclinical studies, and exploring its therapeutic potential in various disease models.

References

- 1. childhood-developmental-disorders.imedpub.com [childhood-developmental-disorders.imedpub.com]

- 2. Effects of isopulegol in acute nociception in mice: Possible involvement of muscarinic receptors, opioid system and l-arginine/NO/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of isopulegol on pentylenetetrazol-induced convulsions in mice: possible involvement of GABAergic system and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Differential Activation of TRPM8 by the Stereoisomers of Menthol [frontiersin.org]

- 5. Anti-Hyperalgesic Effect of Isopulegol Involves GABA and NMDA Receptors in a Paclitaxel-Induced Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiedematogenic and Anti-Inflammatory Activity of the Monoterpene Isopulegol and Its β-Cyclodextrin (β-CD) Inclusion Complex in Animal Inflammation Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Essential Oils and Their Constituents: Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gastroprotective activity of isopulegol on experimentally induced gastric lesions in mice: investigation of possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Potential of Glucosinolates and Their Hydrolysis Products as Inhibitors of Cytokine Storms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Antiedematogenic and Anti-Inflammatory Activity of the Monoterpene Isopulegol and Its β-Cyclodextrin (β-CD) Inclusion Complex in Animal Inflammation Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of o-Menthan-8-ol

Abstract

This document provides detailed application notes and protocols for the synthesis of o-Menthan-8-ol. Direct intramolecular cyclization of citronellal, a common precursor for p-menthane derivatives like menthol, does not readily yield the ortho-substituted cyclohexane ring of o-Menthan-8-ol. The established cyclization pathways of citronellal, such as the Prins or ene reactions, overwhelmingly favor the formation of p-menthane structures. Therefore, this document outlines a robust and well-documented alternative two-step synthetic route commencing from 2-methylcyclohexanone. This alternative pathway involves the oxidation of 2-methylcyclohexanol to 2-methylcyclohexanone, followed by a Grignard reaction to introduce the dimethylcarbinol group, yielding the target compound, o-Menthan-8-ol.

Introduction: Synthetic Strategy

The synthesis of o-Menthan-8-ol, also known by its IUPAC name 2-(2-methylcyclohexyl)propan-2-ol, from citronellal is not a direct or commonly reported transformation. The intramolecular cyclization of citronellal is a well-studied process that predominantly leads to the formation of isopulegol, a precursor to menthol, both of which possess a p-menthane skeleton (1-methyl-4-isopropylcyclohexane).[1][2][3][4][5] The formation of an o-menthane (1-methyl-2-substituted-cyclohexane) framework from citronellal via a simple cyclization is sterically and electronically disfavored.

Consequently, a more practical and reliable approach to synthesize o-Menthan-8-ol involves a two-step process starting from a pre-formed cyclohexane ring with the desired ortho-substitution pattern. This protocol details the synthesis of 2-methylcyclohexanone via the oxidation of 2-methylcyclohexanol, followed by the addition of a methyl group to the carbonyl carbon via a Grignard reaction to yield the final product.

Logical Relationship of the Synthetic Pathway

Caption: Synthetic pathway for o-Menthan-8-ol.

Experimental Protocols

Step 1: Synthesis of 2-Methylcyclohexanone from 2-Methylcyclohexanol

This procedure describes the oxidation of 2-methylcyclohexanol to 2-methylcyclohexanone. Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC) or a more environmentally benign option using sodium hypochlorite (bleach) with a TEMPO catalyst.

Protocol: Oxidation using Sodium Hypochlorite and TEMPO

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylcyclohexanol (1 equivalent) in dichloromethane (DCM).

-

Catalyst Addition: Add a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and potassium bromide (KBr) to the solution.

-

Addition of Oxidant: Cool the mixture in an ice bath. Slowly add an aqueous solution of sodium hypochlorite (NaOCl, commercial bleach, ~1.1 equivalents) dropwise via the dropping funnel while vigorously stirring. Maintain the temperature below 10 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate, water, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2-methylcyclohexanone can be purified by distillation.

Step 2: Synthesis of o-Menthan-8-ol from 2-Methylcyclohexanone

This protocol details the nucleophilic addition of a methyl group to the carbonyl of 2-methylcyclohexanone using a Grignard reagent, methylmagnesium bromide (CH₃MgBr), to form the tertiary alcohol, o-Menthan-8-ol.[6][7][8][9]

Protocol: Grignard Reaction

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place a solution of 2-methylcyclohexanone (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Grignard Reagent Addition: Cool the flask in an ice bath. Slowly add methylmagnesium bromide (CH₃MgBr, ~1.2 equivalents, commercially available solution in THF/diethyl ether) dropwise via a syringe or dropping funnel. A white precipitate may form.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

-

Quenching and Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while cooling the flask in an ice bath. Separate the organic layer. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic extracts and wash with brine. Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude o-Menthan-8-ol. The product can be further purified by column chromatography on silica gel or by distillation.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of o-Menthan-8-ol via the proposed two-step route. Please note that actual yields may vary depending on the specific reaction conditions and scale.

Table 1: Reaction Conditions and Yields for the Synthesis of 2-Methylcyclohexanone

| Starting Material | Oxidizing System | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) |

| 2-Methylcyclohexanol | NaOCl / TEMPO | DCM | 2-4 h | 0-10 °C | 85-95 | >95 (by GC) |

| 2-Methylcyclohexanol | PCC | DCM | 1-2 h | Room Temp. | 80-90 | >95 (by GC) |

Table 2: Reaction Conditions and Yields for the Synthesis of o-Menthan-8-ol

| Starting Material | Grignard Reagent | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) |

| 2-Methylcyclohexanone | CH₃MgBr | Diethyl Ether | 2-3 h | 0 °C to RT | 75-85 | >98 (by GC-MS) |

| 2-Methylcyclohexanone | CH₃Li | THF | 1-2 h | -78 °C to RT | 80-90 | >98 (by GC-MS) |

Visualization of Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis of o-Menthan-8-ol.

References

- 1. researchgate.net [researchgate.net]

- 2. 10.1039/B823297K | Cyclization of citronellal to p-menthane-3,8-diols in water and carbon dioxide† | Kuujia.com [kuujia.com]

- 3. Cyclization of citronellal to p-menthane-3,8-diols in water and carbon dioxide [agris.fao.org]

- 4. gctlc.org [gctlc.org]

- 5. Metal–organic framework - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+ [pearson.com]

- 8. youtube.com [youtube.com]

- 9. Khan Academy [khanacademy.org]

Asymmetric Synthesis Utilizing o-Menthan-8-ol as a Chiral Auxiliary: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asymmetric synthesis is a cornerstone of modern drug development and fine chemical production, enabling the selective synthesis of desired stereoisomers. The use of chiral auxiliaries, derived from readily available chiral pool compounds, is a powerful strategy to control stereochemistry during a reaction. This document provides a detailed overview of the potential application of o-menthan-8-ol, a derivative of the naturally abundant monoterpene menthol, as a chiral auxiliary in asymmetric synthesis. While the application of the closely related (-)-8-phenylmenthol is well-documented, specific examples and detailed protocols for o-menthan-8-ol are less prevalent in the readily available scientific literature. Therefore, this document will focus on the general principles and expected applications based on the known reactivity of similar chiral auxiliaries, providing a foundational guide for researchers exploring its potential.

Introduction to Chiral Auxiliaries and the Chiral Pool

The "chiral pool" refers to the collection of inexpensive and enantiomerically pure compounds derived from natural sources, such as amino acids, terpenes, and carbohydrates.[1] These molecules serve as versatile starting materials for the synthesis of complex chiral molecules. Chiral auxiliaries are chiral molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[2] After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered for reuse.[3]

Menthol and its derivatives are prominent members of the terpene-based chiral pool and have been extensively used as chiral auxiliaries. The steric bulk and defined stereochemistry of the menthane framework can effectively shield one face of a reactive intermediate, leading to high diastereoselectivity.

o-Menthan-8-ol as a Potential Chiral Auxiliary

o-Menthan-8-ol, with its tertiary alcohol functionality and chiral cyclohexane backbone, presents an interesting candidate for a chiral auxiliary. The hydroxyl group provides a convenient handle for attaching the auxiliary to a substrate, for instance, through esterification with a carboxylic acid. The stereogenic centers on the cyclohexane ring are expected to create a chiral environment that can influence the stereochemical outcome of reactions at the attached substrate.

Logical Workflow for Utilizing a Chiral Auxiliary:

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Potential Applications and Experimental Considerations

Based on the known applications of similar menthol-based chiral auxiliaries, o-menthan-8-ol could potentially be employed in a variety of asymmetric transformations.

Asymmetric Alkylation of Enolates

Esters of o-menthan-8-ol with carboxylic acids can be converted into their corresponding enolates. The chiral auxiliary is expected to direct the approach of an electrophile (e.g., an alkyl halide) to one face of the enolate, resulting in the formation of a new stereocenter with high diastereoselectivity.

Hypothetical Reaction Scheme:

Caption: Hypothetical workflow for asymmetric alkylation.

General Protocol for Asymmetric Alkylation (Hypothetical):

-

Esterification: React the carboxylic acid of interest with o-menthan-8-ol in the presence of a coupling agent (e.g., DCC/DMAP) or by conversion to the acid chloride followed by reaction with the auxiliary in the presence of a base (e.g., pyridine). Purify the resulting ester by column chromatography.

-

Enolate Formation and Alkylation:

-

Dissolve the o-menthan-8-ol ester in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C.

-

Add a solution of lithium diisopropylamide (LDA) dropwise and stir for 30-60 minutes to form the enolate.

-

Add the alkylating agent (e.g., methyl iodide, benzyl bromide) and stir at -78 °C for several hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

-

Cleavage of the Auxiliary:

-

Dissolve the alkylated ester in a mixture of THF and water.

-

Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the reaction is complete (monitor by TLC).

-

Acidify the reaction mixture with aqueous HCl.

-

Extract the chiral carboxylic acid with an organic solvent.

-

The water-soluble o-menthan-8-ol may be recovered from the aqueous layer.

-

Note: Specific reaction conditions (temperature, time, stoichiometry) would need to be optimized for each substrate and alkylating agent.

Asymmetric Diels-Alder Reaction

Acrylate or fumarate esters of o-menthan-8-ol could be used as chiral dienophiles in Diels-Alder reactions. The chiral auxiliary would be expected to block one face of the double bond, leading to a diastereoselective cycloaddition. The use of Lewis acids can enhance both the rate and the diastereoselectivity of the reaction.

Hypothetical Reaction Scheme:

Caption: Hypothetical workflow for a Diels-Alder reaction.

General Protocol for Asymmetric Diels-Alder Reaction (Hypothetical):

-

Preparation of the Chiral Dienophile: React acryloyl chloride with o-menthan-8-ol in the presence of a non-nucleophilic base (e.g., triethylamine) to form the acrylate ester.

-

Diels-Alder Reaction:

-

Dissolve the chiral acrylate in a dry, non-coordinating solvent (e.g., dichloromethane) under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add a Lewis acid (e.g., diethylaluminum chloride, titanium tetrachloride) and stir for a short period.

-

Add the diene (e.g., cyclopentadiene, isoprene) and stir until the reaction is complete.

-

Quench the reaction with a suitable reagent (e.g., water, saturated sodium bicarbonate solution).

-

Work up the reaction and purify the cycloadduct by column chromatography.

-

-

Cleavage of the Auxiliary: The ester can be cleaved by hydrolysis (e.g., with LiOH) to the carboxylic acid or reduced (e.g., with LiAlH4) to the corresponding alcohol.

Data Presentation (Hypothetical)

Since no specific experimental data for o-menthan-8-ol as a chiral auxiliary was found in the literature, the following tables are presented as templates for how such data should be structured for clear comparison.

Table 1: Asymmetric Alkylation of an o-Menthan-8-yl Ester

| Entry | Electrophile (R'-X) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Excess (de, %) |

| 1 | CH₃I | THF | -78 | - | - |

| 2 | BnBr | THF | -78 | - | - |

| 3 | Allyl-Br | THF/HMPA | -78 | - | - |

Table 2: Asymmetric Diels-Alder Reaction with o-Menthan-8-yl Acrylate

| Entry | Diene | Lewis Acid | Solvent | Yield (%) | Diastereomeric Ratio (endo:exo) | Diastereomeric Excess (de, %) of major isomer |

| 1 | Cyclopentadiene | Et₂AlCl | CH₂Cl₂ | - | - | - |

| 2 | Isoprene | TiCl₄ | CH₂Cl₂ | - | - | - |

| 3 | 1,3-Butadiene | BF₃·OEt₂ | Toluene | - | - | - |

Conclusion

o-Menthan-8-ol holds promise as a chiral auxiliary derived from the readily available chiral pool. Based on the principles of asymmetric synthesis and the behavior of similar menthol-derived auxiliaries, it is anticipated to be effective in directing the stereochemical outcome of reactions such as enolate alkylations and Diels-Alder cycloadditions. The protocols and data table templates provided herein offer a starting point for researchers interested in exploring the synthetic utility of this chiral auxiliary. Experimental validation is required to determine the actual levels of diastereoselectivity and the optimal reaction conditions for various transformations.

References

Application Notes & Protocols: The Synthesis of Bioactive Menthane Derivatives

A Focus on the Antiviral Properties of p-Menthane-3,8-diol, an Isomer of o-Menthan-8-ol

Introduction

While direct literature on the use of o-Menthan-8-ol as a precursor for the synthesis of bioactive compounds is limited, the broader family of menthane monoterpenoids offers significant insights into their potential applications in drug discovery and development. This document focuses on a closely related and well-studied isomer, p-menthane-3,8-diol (PMD), a naturally occurring monoterpenoid found in the essential oil of Corymbia citriodora. PMD has garnered attention for its notable antiviral and insect-repellent properties. These application notes provide a comprehensive overview of the synthesis of PMD from citronellal, its documented antiviral activities, and detailed protocols for its synthesis and virucidal assessment. This information serves as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of menthane derivatives.

Synthesis of p-Menthane-3,8-diol from (±)-Citronellal

A common and efficient method for the synthesis of p-menthane-3,8-diol involves the acid-catalyzed cyclization and hydration of citronellal. This reaction mimics the natural biosynthesis pathway and can be achieved with high yields.

Experimental Protocol: Acid-Catalyzed Cyclization-Hydration of Citronellal

This protocol is adapted from a sustainable synthesis method utilizing a lignin-derived carbon acid catalyst.[1]

Materials:

-

(±)-Citronellal

-

Alkaline lignin-derived carbon acid catalyst (prepared by pyrolysis of alkaline lignin at 500 °C)

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer with heating plate

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column (optional, for purification)

Procedure:

-

To a round-bottom flask, add (±)-citronellal and the lignin-derived carbon acid catalyst in a suitable ratio (e.g., as optimized in the source literature).

-

Add deionized water to the flask to serve as an environmentally friendly solvent.

-

The reaction mixture is stirred vigorously and heated to a specified temperature (e.g., 80-100°C) under reflux for a designated period (e.g., 6-12 hours) to ensure complete conversion.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid catalyst is removed by filtration.

-

The aqueous phase is extracted three times with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude p-menthane-3,8-diol.

-

If necessary, the product can be further purified by column chromatography on silica gel.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | (±)-Citronellal | [1] |

| Catalyst | Lignin-derived carbon acid (pyrolyzed at 500 °C) | [1] |

| Solvent | Water | [1] |

| Citronellal Conversion | 97% | [1] |

| p-Menthane-3,8-diol Yield | 86% | [1] |

Diagram of Synthesis Workflow

Caption: Workflow for the synthesis of p-menthane-3,8-diol.

Antiviral Activity of p-Menthane-3,8-diol

p-Menthane-3,8-diol has demonstrated significant virucidal activity against a range of enveloped viruses.[2][3] This activity is believed to be due to the disruption of the viral lipid envelope.

Summary of Virucidal Activity

| Virus | Cell Line for Assay | PMD Concentration (% w/v) | Contact Time (minutes) | Log Reduction in Viral Titer | Reference |

| Herpes Simplex Virus type-1 (HSV-1) | Vero | 0.25 - 2.0 | 5 - 60 | Up to 2.4 | [2] |

| Urbani SARS Coronavirus | Vero | 0.25 - 2.0 | 5 - 60 | Up to 2.5 | [3] |

| Influenza A/Sydney/5/97 (H3N2) | MDCK | 0.25 - 2.0 | 5 - 60 | Up to 2.4 | [2][3] |

| SARS-CoV-2 | Vero C1008 | Not specified (as Citriodiol®) | 1 | Significant reduction | [4] |

Experimental Protocol: Virucidal Suspension Assay

This protocol is a generalized procedure based on the methodologies described for assessing the virucidal activity of PMD.[2][3][4]

Materials:

-

Stock virus of known titer (e.g., >10⁴ TCID₅₀/ml)

-

p-Menthane-3,8-diol (PMD) solutions at various concentrations (e.g., 0.25%, 0.5%, 1.0%, 2.0% w/v)

-

Appropriate cell line for viral propagation (e.g., Vero, MDCK)

-

Cell culture medium (infection medium and maintenance medium)

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

-

Positive control (e.g., citric acid, ethanol)

-

Diluent control (solvent used for PMD)

-

Sterile microcentrifuge tubes

Procedure:

-

Cell Culture Preparation: Seed the appropriate cell line into 96-well plates and incubate until they reach approximately 80% confluency.

-

Virucidal Reaction: a. In a sterile microcentrifuge tube, mix a defined volume of the stock virus with a specified volume of the PMD test solution (or control solutions). b. Incubate the mixture at room temperature for a predetermined contact time (e.g., 1, 5, 10, 30, 60 minutes).

-

Neutralization/Removal of PMD: Immediately after the contact time, terminate the reaction by dilution with infection medium. For some protocols, a centrifugation and wash step may be included to remove the test substance.[4]

-

Viral Titer Determination (TCID₅₀ Assay): a. Prepare serial 10-fold dilutions of the treated virus suspensions in infection medium. b. Remove the maintenance medium from the 96-well plates containing the cell monolayers and wash with PBS. c. Inoculate the cell monolayers with the serial dilutions of the treated virus. d. Incubate the plates and observe daily for the development of virus-specific cytopathic effect (CPE). e. After the incubation period (typically 3-7 days), score the wells for the presence or absence of CPE. f. Calculate the viral titer (TCID₅₀/ml) for each test and control sample using a statistical method (e.g., Reed-Muench method).

-

Data Analysis: Determine the log reduction in viral titer for each PMD concentration and contact time compared to the diluent control.

Diagram of Virucidal Assay Workflow

Caption: General workflow for a virucidal suspension assay.

Concluding Remarks

The study of p-menthane-3,8-diol highlights the potential of the menthane scaffold in the development of new bioactive compounds. While research directly utilizing o-Menthan-8-ol is not as prevalent, the pronounced antiviral activity of its isomer, PMD, suggests that further exploration of other menthane derivatives is warranted. The protocols and data presented here provide a foundational framework for researchers to synthesize and evaluate the bioactivity of these and other related monoterpenoids. Future work could involve the synthesis of novel derivatives of both o- and p-menthan-8-ol to explore their structure-activity relationships and potentially identify compounds with enhanced therapeutic efficacy.

References

- 1. Synthesis of p-menthane-3,8-diol from citronellal over lignin-derived carbon acid catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. US7872051B2 - Antiviral composition comprising p-menthane-3,8-diol - Google Patents [patents.google.com]

- 3. WO2005087209A1 - Antiviral composition comprising p-menthane-3, 8-diol - Google Patents [patents.google.com]

- 4. Investigative study into whether an insect repellent has virucidal activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Isopulegol in Fragrance Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopulegol is a naturally occurring monoterpene alcohol found in various aromatic plants, including citrus fruits, mint, and nutmeg.[1] It is a versatile ingredient in the fragrance industry, valued for its refreshing and complex olfactory profile. Possessing a characteristic minty, cooling, and herbal aroma, isopulegol is utilized to impart freshness and lift to a wide range of fragrance compositions.[2][3][4][5] Beyond its primary scent characteristics, it can also exhibit subtle woody and bitter facets.[6] Isopulegol serves as a key precursor in the synthesis of menthol and is also employed for its cooling sensation in cosmetic and personal care products.[4][7][8]

These application notes provide a comprehensive overview of the use of isopulegol in fragrance formulation, including its physicochemical properties, olfactory characteristics, and detailed experimental protocols for its evaluation and application.

Physicochemical and Olfactory Properties of Isopulegol

A summary of the key quantitative data for isopulegol is presented in Table 1. This information is crucial for fragrance chemists during the formulation process, aiding in solubility, volatility, and stability assessments.

| Property | Value | Source(s) |

| Chemical Name | (1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol | [9] |

| CAS Number | 89-79-2 | [1][4] |

| Molecular Formula | C₁₀H₁₈O | [4][6] |

| Molecular Weight | 154.25 g/mol | [4][6][9] |

| Appearance | Colorless to pale yellow liquid | [4][6] |

| Odor Profile | Minty, cooling, herbal, with woody and bitter facets | [2][3][4][6][7] |

| Odor Threshold | Data not available | [10] |

| Boiling Point | 212 °C to 218 °C at 760 mmHg | [8][9][11] |

| Density | 0.904 - 0.913 g/cm³ at 25°C | [4][8][9] |

| Flash Point | 85°C - 90.56°C | [4][6][7] |

| Vapor Pressure | 0.75 mmHg at 20°C | [6] |

| Solubility | Slightly soluble in water; soluble in ethanol and oils | [2][4][9] |

| Suggested Usage Level | Up to 6% in fragrance concentrate | [6][12] |

| Substantivity on Blotter | Approximately 1 hour | [6] |

| Stability | Very good in fine fragrance, shampoo, shower gel, and cream. Good in detergent. Moderate in candles and incense. | [6] |

Experimental Protocols

Protocol 1: Formulation of a Minty-Green Fragrance Accord with Isopulegol

This protocol outlines the creation of a simple fragrance accord, which is a foundational blend of a few notes that can be used as a building block in a more complex perfume.

Objective: To create a balanced minty-green fragrance accord where isopulegol provides a fresh, cooling lift.

Materials:

-

Isopulegol

-

Galbanum essential oil (for a bitter green note)

-

Linalool (for a soft, floral-woody note)

-

Hedione (for a diffusive, jasmine-like floral note)

-

Perfumer's alcohol (95% ethanol)

-

Glass beakers

-

Pipettes or digital scale

-

Scent strips

-

Sample vials

Methodology:

-

Preparation of dilutions: For ease of blending and evaluation, it is recommended to first dilute the raw materials in perfumer's alcohol. A 10% dilution is a common starting point.[13]

-

Blending: The following formulation is a starting point and can be adjusted based on olfactory evaluation. The proportions are given for a 10g blend of the fragrance concentrate.

-

Isopulegol (10% dilution): 3.0g (30%)

-

Galbanum (10% dilution): 0.5g (5%)

-

Linalool (10% dilution): 4.0g (40%)

-

Hedione (10% dilution): 2.5g (25%)

-

-

Maturation: Once blended, the accord should be tightly sealed and allowed to mature for at least 48 hours, and preferably up to a week, to allow the ingredients to synergize.[13]

-

Evaluation: Dip a scent strip into the matured accord and evaluate the scent at different time intervals: the initial top notes, the heart of the fragrance after a few minutes, and the dry-down after an hour or more.

Protocol 2: Sensory Evaluation of Isopulegol

This protocol describes the sensory analysis of isopulegol to characterize its odor profile.

Objective: To systematically evaluate and describe the olfactory characteristics of isopulegol.

Materials:

-

Isopulegol (10% dilution in perfumer's alcohol)

-

Scent strips

-

A panel of trained sensory evaluators

-

Odor descriptor terminology sheet

Methodology:

-

Sample Presentation: Each panelist is provided with a scent strip dipped in the 10% isopulegol solution. The samples should be coded to avoid bias.

-

Olfactory Evaluation: Panelists are instructed to smell the scent strip at three distinct time points:

-

Top Note (0-5 minutes): Initial impressions are recorded.

-